Cas no 20771-60-2 (2-Methoxyphenyl Isocyanide)

2-Methoxyphenyl Isocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a methoxy-substituted phenyl ring. This reagent is widely utilized in synthetic chemistry, particularly in the construction of heterocycles and transition-metal-catalyzed reactions, owing to its strong σ-donor and moderate π-acceptor properties. Its methoxy group enhances electron density, influencing reactivity in coordination chemistry and multicomponent reactions. The compound is valued for its stability under standard conditions and its role as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Proper handling is required due to its potential toxicity and pungent odor.
2-Methoxyphenyl Isocyanide structure
2-Methoxyphenyl Isocyanide structure
Product Name:2-Methoxyphenyl Isocyanide
CAS No:20771-60-2
MF:C8H7NO
MW:133.147281885147
CID:910505
PubChem ID:583673
Update Time:2025-05-28

2-Methoxyphenyl Isocyanide Chemical and Physical Properties

Names and Identifiers

    • benzene, 1-isocyano-2-methoxy- (9ci)
    • 2-methoxy-1-isocyanobenzene
    • 2-METHOXYPHENYLISOCYANIDE
    • Benzene, 1-isocyano-2-methoxy-
    • 2-methoxyphenylisocyanide, AldrichCPR
    • methoxyphenyl isocyanide
    • 1-isocyano-2-methoxy-benzene
    • EN300-1841842
    • 1-isocyano-2-methoxybenzene
    • STK893675
    • BBL020969
    • SCHEMBL12093338
    • 2-methoxyphenyl isocyanide
    • MFCD02664590
    • AKOS001476723
    • 20771-60-2
    • BS-22032
    • 2-Methoxyphenyl Isocyanide
    • MDL: MFCD02664590
    • Inchi: 1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3
    • InChI Key: CKDZYTQQIUFJFI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1[N+]#[C-]

Computed Properties

  • Exact Mass: 133.05281
  • Monoisotopic Mass: 133.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 13.6Ų

Experimental Properties

  • PSA: 13.59

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